molecular formula C25H22ClN3O2 B2589505 1-(4-chlorophenyl)-4-[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one CAS No. 883640-55-9

1-(4-chlorophenyl)-4-[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one

Cat. No.: B2589505
CAS No.: 883640-55-9
M. Wt: 431.92
InChI Key: SVNXOEAZLNVBHF-UHFFFAOYSA-N
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Description

This compound features a pyrrolidin-2-one core substituted at position 4 with a benzimidazole moiety linked via a phenoxyethyl chain.

Properties

IUPAC Name

1-(4-chlorophenyl)-4-[1-(2-phenoxyethyl)benzimidazol-2-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22ClN3O2/c26-19-10-12-20(13-11-19)29-17-18(16-24(29)30)25-27-22-8-4-5-9-23(22)28(25)14-15-31-21-6-2-1-3-7-21/h1-13,18H,14-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVNXOEAZLNVBHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)Cl)C3=NC4=CC=CC=C4N3CCOC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-chlorophenyl)-4-[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one is a complex organic molecule with potential biological activities that warrant detailed investigation. This article aims to explore the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound can be broken down as follows:

  • Core Structure : Pyrrolidin-2-one
  • Substituents :
    • 4-chlorophenyl group
    • 1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl group

This unique combination of functional groups suggests a potential for diverse biological interactions.

Pharmacological Effects

Research indicates that compounds similar to This compound exhibit a range of biological activities, including:

  • Antimicrobial Activity : Many benzodiazole derivatives have shown promising antibacterial properties. For instance, compounds with similar structures demonstrated moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis .
  • Enzyme Inhibition : The compound may act as an inhibitor for key enzymes like acetylcholinesterase (AChE) and urease. Some derivatives have shown strong inhibitory activity with IC50 values significantly lower than standard drugs .

The biological activity of this compound can be attributed to several mechanisms:

  • Interaction with Enzymes : The presence of the pyrrolidine and benzodiazole moieties allows for effective binding to enzyme active sites, inhibiting their function.
  • Antibacterial Mechanism : The chlorophenyl group may enhance membrane permeability in bacteria, leading to increased susceptibility to the drug.
  • Molecular Docking Studies : Computational studies have revealed favorable binding interactions with target proteins, suggesting a strong potential for therapeutic applications .

Summary of Biological Activities

Activity TypeObserved EffectReference
AntibacterialModerate to strong against S. typhi, B. subtilis
AChE InhibitionIC50 values ranging from 0.63 µM to 6.28 µM
Urease InhibitionStrong inhibitory activity observed

Case Study 1: Antimicrobial Evaluation

A study synthesized various benzodiazole derivatives, including the target compound, and evaluated their antimicrobial properties against several bacterial strains. The results indicated that certain derivatives had significant antibacterial effects, particularly against gram-negative bacteria.

Case Study 2: Enzyme Inhibition Profile

Another research focused on the enzyme inhibition capabilities of similar compounds. The study highlighted that derivatives could effectively inhibit AChE and urease, which are critical in treating conditions like Alzheimer's disease and urinary infections.

Comparison with Similar Compounds

Core Modifications: Pyrrolidin-2-one Derivatives

  • 1-(4-Chlorophenyl)pyrrolidin-2-one (Compound 27, ): A simplified analog lacking the benzimidazole-phenoxyethyl substituent. The absence of this moiety reduces molecular weight (MW: 209.66 g/mol) and likely decreases binding affinity to hydrophobic targets. NMR data (δ 7.4–7.3 ppm for aromatic protons) confirm the chlorophenyl group’s electronic effects .
  • 1-(4-Chlorophenyl)-5-methylpyrrolidin-2-one (Compound 28, ): Incorporates a methyl group at position 5 of the pyrrolidinone ring, increasing steric bulk. This modification may alter conformational flexibility and solubility compared to the target compound .

Benzimidazole Substituent Variations

  • 1-(4-Chlorophenyl)-4-{1-[2-(2-Methoxyphenoxy)ethyl]-1H-Benzodiazol-2-yl}Pyrrolidin-2-one (): Replaces the phenoxyethyl group with a 2-methoxyphenoxyethyl chain. CAS: 883640-65-1 .
  • 4-{1-[2-(2,6-Dimethylphenoxy)ethyl]-1H-Benzodiazol-2-yl}-1-[(4-Fluorophenyl)methyl]Pyrrolidin-2-one Hydrochloride (): Features a fluorophenylmethyl group at position 1 and a dimethylphenoxyethyl chain. The fluorine atom enhances metabolic stability, while the hydrochloride salt improves aqueous solubility (MW: 510.42 g/mol) .

Aryl and Heteroaryl Modifications

  • 1-(4-Butylphenyl)-4-[1-(2-Oxo-2-Piperidinylethyl)Benzimidazol-2-yl]Pyrrolidin-2-one (): Substitutes the chlorophenyl group with a butylphenyl moiety and introduces a piperidinyl ketone.
  • The thiophene’s sulfur atom may influence redox properties .

Key Structural and Functional Differences

Compound Key Substituents Molecular Weight (g/mol) Notable Features Evidence
Target Phenoxyethyl-benzimidazole ~453.90 High aromaticity, chlorophenyl for target binding
2-Methoxyphenoxyethyl ~469.92 Enhanced solubility via methoxy group
Butylphenyl-piperidinyl ~488.61 Increased lipophilicity
Fluorophenylmethyl-HCl 510.42 Improved metabolic stability

Electronic and Steric Effects

  • Chlorophenyl vs. Fluorophenyl () : The 4-chlorophenyl group (σ~0.23) provides stronger electron withdrawal than fluorophenyl (σ~0.06), affecting charge distribution in target binding .
  • Phenoxyethyl vs.

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing 1-(4-chlorophenyl)-4-[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one, and how are they addressed?

  • Answer : The synthesis involves multi-step reactions, including the formation of the benzimidazole core and subsequent coupling with the pyrrolidin-2-one moiety. Challenges include:

  • Regioselectivity : Ensuring correct substitution on the benzimidazole ring (e.g., avoiding 1H- vs. 3H-isomer formation) .
  • Coupling Efficiency : Optimizing conditions (e.g., using Pd catalysts or Mitsunobu reactions) to link the phenoxyethyl group to the benzimidazole nitrogen .
  • Purification : Chromatography or recrystallization is critical due to polar intermediates and byproducts .
    • Methodology : Use NMR and LC-MS to monitor reaction progress and confirm intermediate structures .

Q. How is the structural identity of this compound confirmed experimentally?

  • Answer : A combination of techniques is required:

  • X-ray Crystallography : Resolves bond lengths and angles, especially for the pyrrolidin-2-one and benzimidazole systems .
  • NMR Spectroscopy : ¹H and ¹³C NMR verify substituent positions (e.g., 4-chlorophenyl vs. benzimidazole protons) .
  • Mass Spectrometry : High-resolution MS confirms molecular formula and detects isotopic patterns (e.g., chlorine atoms) .
    • Data Interpretation : Compare experimental results with computational models (e.g., DFT for NMR shifts) .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?

  • Answer : Focus on target-specific assays:

  • Kinase/Enzyme Inhibition : Use fluorescence-based assays if the benzimidazole moiety suggests kinase interaction .
  • Cellular Uptake : Measure solubility in DMSO for in vitro studies, but avoid in vivo applications due to toxicity .
    • Controls : Include reference compounds (e.g., known kinase inhibitors) and assess cytotoxicity via MTT assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • Answer : Systematic modifications guide optimization:

  • Phenoxyethyl Chain : Vary the ethyl linker length or replace oxygen with sulfur to modulate lipophilicity .
  • Chlorophenyl Substituent : Test electron-withdrawing groups (e.g., nitro) or meta/para substitutions to enhance target binding .
    • Methodology : Synthesize analogs via parallel combinatorial chemistry and screen against disease-relevant targets (e.g., cancer cell lines) .

Q. What strategies improve the compound’s solubility and bioavailability for in vivo studies?

  • Answer : Address poor aqueous solubility:

  • Salt Formation : Convert to hydrochloride salts, as seen in pyrrolidinone derivatives .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., esters) on the phenoxyethyl chain .
    • Validation : Use HPLC to assess stability in simulated gastric fluid and plasma .

Q. How are analytical discrepancies resolved when characterizing this compound’s purity?

  • Answer : Combine orthogonal methods:

  • XRPD : Identify crystalline vs. amorphous forms and quantify polymorphic impurities .
  • HPLC-MS : Detect trace organic impurities (e.g., unreacted intermediates) with gradient elution .
    • Case Study : Inconsistent melting points may arise from polymorphs; use DSC to differentiate .

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